1H-1,2,3-Triazole
Overview
Description
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with the molecular formula C2H3N3. It is one of the two isomeric forms of triazole, the other being 1H-1,2,4-triazole. This compound is characterized by a five-membered ring consisting of two carbon atoms and three nitrogen atoms. This compound is known for its high chemical stability, aromatic nature, and ability to form hydrogen bonds . These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science .
Mechanism of Action
Target of Action
1H-1,2,3-Triazole is a nitrogen-containing heterocycle that has been found to have a broad range of biological activities . The primary targets of this compound are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activities . This inhibition disrupts the normal hydrolysis of ACh, leading to an increase in the level of ACh. The this compound ring can form hydrogen bonds and bipolar interactions, allowing it to interact effectively with these biomolecular targets .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting the hydrolysis of ACh, this compound increases the level of ACh, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative diseases .
Pharmacokinetics
It is known that 1h-1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation This stability suggests that this compound may have good bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of AChE and BuChE, leading to an increase in the level of ACh . This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative diseases . Additionally, this compound has been found to have antiviral properties , suggesting that it may have a range of molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of this compound to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation suggests that it may be effective in a variety of physiological environments.
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its use as a ligand in enzyme inhibition. For example, this compound derivatives have been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs . Additionally, this compound can form hydrogen bonds and π-π interactions with proteins, enhancing its binding affinity and specificity . These interactions make this compound a valuable tool in the design of enzyme inhibitors and other bioactive compounds.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have shown antiproliferative effects on cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzymes through binding to their active sites. For example, this compound derivatives can bind to the heme group of cytochrome P450 enzymes, preventing the metabolism of substrates . Additionally, this compound can act as an allosteric modulator, altering the conformation of enzymes and affecting their activity . These binding interactions and enzyme inhibition mechanisms contribute to the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for safe and effective use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key metabolic pathways involves the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of this compound in these metabolic pathways can affect its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound derivatives with nuclear localization signals can accumulate in the nucleus and interact with transcription factors to modulate gene expression . The subcellular localization of this compound is an important factor in determining its biological effects and therapeutic potential.
Preparation Methods
This method involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles . Other synthetic routes include metal-catalyzed and metal-free cycloadditions, as well as strain-promoted azide-alkyne cycloaddition . Industrial production methods often utilize continuous flow conditions with heterogeneous catalysts to achieve high yields and functional group tolerance .
Chemical Reactions Analysis
1H-1,2,3-Triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a notable reaction for forming 1,2,3-triazoles.
Common reagents and conditions used in these reactions include copper catalysts for cycloadditions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted triazoles, which can be further utilized in pharmaceuticals and materials science .
Scientific Research Applications
1H-1,2,3-Triazole has found extensive applications in scientific research, including:
Comparison with Similar Compounds
1H-1,2,3-Triazole can be compared with other nitrogen-containing heterocycles such as:
1H-1,2,4-Triazole: Another isomer of triazole with similar applications but slightly different chemical properties.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Thiadiazole: A sulfur-containing analog with diverse biological activities.
The uniqueness of this compound lies in its high chemical stability, aromatic nature, and versatility in forming various derivatives for different applications .
Properties
IUPAC Name |
2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENRTYMTSOGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870495 | |
Record name | 1H-1,2,3-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288-35-7, 288-36-8, 37306-44-8 | |
Record name | 2H-1,2,3-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,3-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Diazapyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,3-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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